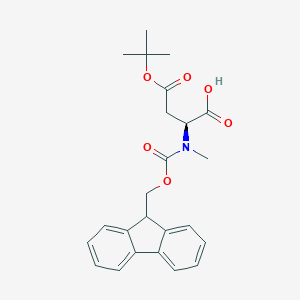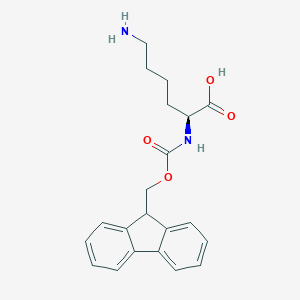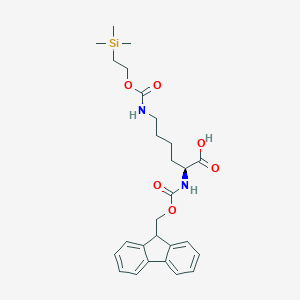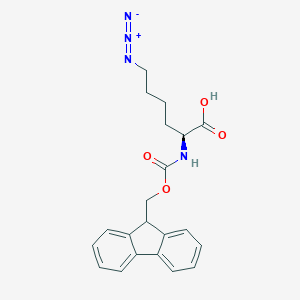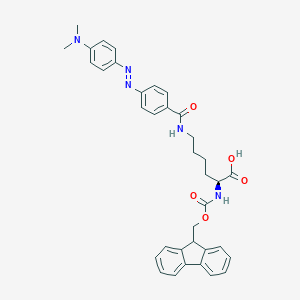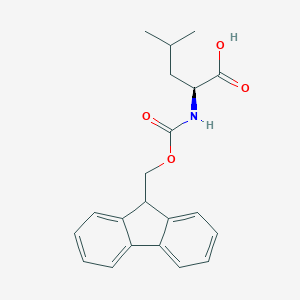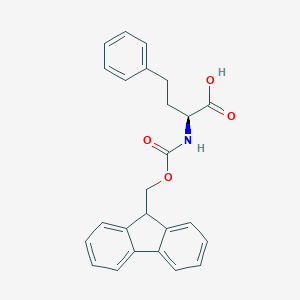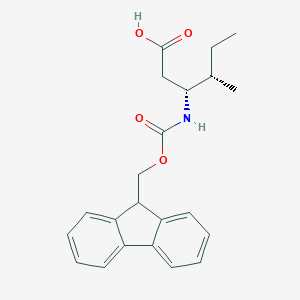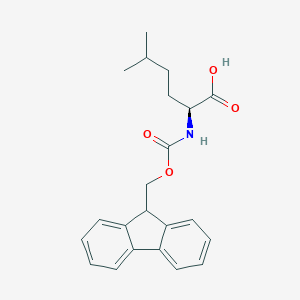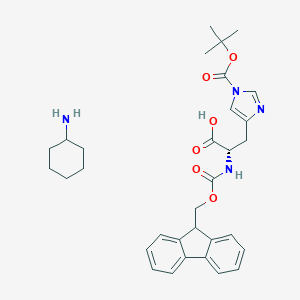
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
货号 B557504
CAS 编号:
371770-32-0
分子量: 379,46 g/mole
InChI 键: NVZVRXJTMCMDNR-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorenylmethoxycarbonyl (Fmoc) is a common protecting group used in peptide synthesis. The Fmoc group is often used to protect the amine group of amino acids during peptide synthesis, preventing unwanted side reactions .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids generally consists of the amino acid backbone with the amine group protected by the Fmoc group . The Fmoc group itself is a large, aromatic structure, which can be easily detected and removed when no longer needed .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, typically using piperidine . This allows for the sequential addition of amino acids in a controlled manner .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids can vary widely depending on the specific amino acid . Generally, these compounds are solid at room temperature .科学研究应用
-
Peptide Synthesis
- The Fmoc group is commonly used in the synthesis of peptides . The Fmoc group acts as a protective group for the amino acids during the synthesis process .
- The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . They are isolated as crystalline solids, stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
- The Fmoc group is removed (deprotected) under basic conditions, which allows the next amino acid to be added to the growing peptide chain .
-
HPLC Analysis
- The Fmoc group is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis .
- The Fmoc group increases the UV absorbance of the amino acids, making them easier to detect in the HPLC .
- The Fmoc group can be added to the amino acids through a reaction with 9-Fluorenylmethyl chloroformate .
-
Synthesis of Peptides
- Fmoc amino acid azides, which are derived from Fmoc-protected amino acids like the one in your compound, are useful as coupling agents in peptide synthesis .
- The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- These azides are stable at room temperature, have a long shelf-life, and are also stable in aqueous washing operations .
-
Protein Sequencing
- The Fmoc group is often used in protein sequencing . The Fmoc group protects the amino acids during the sequencing process .
- The sequencing process involves the stepwise addition of amino acids to a growing peptide chain . The Fmoc group is removed (deprotected) under basic conditions, which allows the next amino acid to be added to the growing peptide chain .
-
Drug Discovery
- Fmoc-protected amino acids, like the one in your compound, are often used in drug discovery .
- These compounds can be used to create a wide variety of peptides, which can then be tested for therapeutic activity .
- The exact methods of application and experimental procedures would depend on the specific goals of the drug discovery project .
未来方向
属性
IUPAC Name |
(2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZVRXJTMCMDNR-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610926 |
Source


|
| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid | |
CAS RN |
371770-32-0 |
Source


|
| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

